molecular formula C11H20N2O2 B12932736 tert-Butyl (6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

tert-Butyl (6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

Cat. No.: B12932736
M. Wt: 212.29 g/mol
InChI Key: NYGXZCRPVBPJTA-GKAPJAKFSA-N
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Description

Stereochemical Assignment

The compound’s (6aR) designation arises from the chiral center at the 6a-position, where the hydrogen atom occupies the R configuration. This stereochemistry is confirmed by nuclear magnetic resonance (NMR) coupling constants and X-ray crystallographic data. The bicyclic system adopts a cis-decalin-like conformation , with both pyrrolidine rings in chair-like puckered states to minimize torsional strain.

Table 1: Key Molecular Parameters

Property Value
Molecular Formula C₁₁H₂₀N₂O₂
Molecular Weight 212.29 g/mol
Stereochemical Descriptor (6aR)
Ring Puckering Amplitude 0.87 Å (N-C-C-N dihedral)

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl (6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-5-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8?,9-/m0/s1

InChI Key

NYGXZCRPVBPJTA-GKAPJAKFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C(C1)CCN2

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCNC2C1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl (6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate typically involves:

  • Construction of the hexahydropyrrolo[3,4-b]pyrrole bicyclic core via cyclization reactions.
  • Introduction of the tert-butyl ester group through esterification or protection steps.
  • Control of stereochemistry to obtain the (3aR,6aR) isomer.
  • Optimization of reaction conditions to maximize yield and purity.

Key Synthetic Routes

Step Description Reagents/Conditions Notes
1 Cyclization of N-arylbromomaleimides with aminocrotonic acid esters Heating in polar aprotic solvents (e.g., DMF) Forms the bicyclic hexahydropyrrolo[3,4-b]pyrrole core with stereochemical control
2 Esterification with tert-butyl alcohol Acid catalysis or use of tert-butyl chloroformate Introduces the tert-butyl ester protecting group at the carboxyl position
3 Purification and stereochemical resolution Chromatography or crystallization Ensures isolation of the (3aR,6aR) stereoisomer with high enantiomeric purity
4 Optional continuous flow synthesis Use of continuous flow reactors for scale-up Enhances reaction control, yield, and reproducibility in industrial settings

Detailed Reaction Conditions and Optimization

  • Cyclization Step:
    The cyclization involves nucleophilic attack of aminocrotonic acid esters on bromomaleimides under controlled temperature (typically 60–100 °C) in solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Reaction times vary from several hours to overnight to ensure complete conversion.

  • Esterification Step:
    The carboxylic acid intermediate is converted to the tert-butyl ester using tert-butyl alcohol in the presence of acid catalysts such as sulfuric acid or by employing tert-butyl chloroformate with a base like triethylamine. Reaction temperatures are maintained at 0–25 °C to prevent side reactions.

  • Stereochemical Control:
    The stereochemistry is influenced by the choice of starting materials and reaction conditions. Use of chiral auxiliaries or catalysts can enhance selectivity toward the (3aR,6aR) isomer. Purification techniques such as chiral HPLC or recrystallization are employed to isolate the desired stereoisomer.

  • Continuous Flow Optimization:
    Industrial synthesis benefits from continuous flow reactors, which allow precise control over reaction parameters (temperature, pressure, residence time). This leads to improved yields (up to 85–90%) and product purity, with reduced reaction times and scalability.

Chemical Transformations and Reagents

The compound can undergo various chemical transformations post-synthesis, which are relevant for further functionalization or biological evaluation:

Transformation Reagents Conditions Outcome
Oxidation Potassium permanganate, m-chloroperbenzoic acid Mild to moderate temperatures Formation of N-oxides or oxidized derivatives
Reduction Lithium aluminum hydride, palladium on activated charcoal with ammonium formate Room temperature to reflux Reduction of double bonds or functional groups to saturated derivatives
N-Substitution Alkyl halides, sulfonyl chlorides, benzoyl chloride Base catalysis, ambient to elevated temperatures Introduction of various substituents on nitrogen atoms for derivatization

Research Findings and Case Studies

  • A study published in Molecules demonstrated a novel cyclization method to synthesize polyfunctional hexahydropyrrolo[3,4-b]pyrroles, including tert-butyl derivatives, with significant anticancer activity in vitro.

  • Interaction studies revealed that the (3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate interacts with biological targets, modulating biochemical pathways relevant to therapeutic applications.

  • Comparative analyses showed that the tert-butyl ester group significantly influences the compound’s reactivity and biological profile compared to non-protected analogs, highlighting the importance of this protecting group in medicinal chemistry.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Impact on Synthesis
Solvent DMF, DMSO Solubility and reaction rate
Temperature (Cyclization) 60–100 °C Reaction completion and stereoselectivity
Temperature (Esterification) 0–25 °C Minimizes side reactions
Catalyst (Esterification) Acid catalyst or tert-butyl chloroformate with base Efficiency of tert-butyl ester formation
Reaction Time 4–24 hours Conversion and yield
Purification Chromatography, recrystallization Stereochemical purity
Continuous Flow Use Yes, for scale-up Enhanced yield, purity, and reproducibility

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in fully saturated derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research is ongoing to determine their efficacy in treating various diseases, including cancer and neurological disorders .

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as stability and conductivity .

Mechanism of Action

The mechanism of action of tert-Butyl (6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Modifications and Molecular Properties

The following table compares tert-Butyl (6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate with key analogues:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
Parent compound (370882-39-6) C₁₁H₂₀N₂O₂ 212.29 None (Boc-protected) Drug scaffold, chiral intermediate
1-Benzyl-6-methyl derivative (2266594-94-7) C₂₀H₂₈N₂O₂ 316.45 Benzyl, methyl groups Enhanced lipophilicity; reduced solubility
1-Benzyl-6,6-dimethyl derivative (2266594-89-0) C₂₀H₃₀N₂O₂ 330.46 Benzyl, dimethyl groups Improved metabolic stability
Ethyl ester derivative (132414-79-0) C₉H₁₆N₂O₂ 184.24 Ethyl ester (replaces tert-butyl) Lower hydrolytic stability
cis-Isomer (180975-51-3) C₁₁H₂₀N₂O₂ 212.29 cis-configuration Altered stereochemical interactions
Key Observations:
  • Substituent Effects : Derivatives with benzyl or methyl groups (e.g., 2266594-94-7) exhibit increased molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • Steric and Stereochemical Impact : The cis-isomer (180975-51-3) and dimethyl-substituted analogue (2266594-89-0) demonstrate how stereochemistry and steric bulk influence binding to biological targets, such as autotaxin .
  • Ester Group Stability : Replacing the tert-butyl group with an ethyl ester (132414-79-0) reduces hydrolytic stability, making the parent compound more suitable for prolonged synthetic steps .

Pharmacological and Physicochemical Properties

Autotaxin Inhibition (In Vitro Data) :
Compound IC₅₀ (nM) Solubility (µg/mL) Glutathione Adduct Formation
Parent compound ~500 12 (pH 7.4) Low
Benzotriazole derivative (Compound 7) 3.2 <5 High
  • Activity : Bulky substituents (e.g., benzotriazole in Compound 7) improve target affinity but reduce solubility, highlighting a trade-off in drug design .
  • Metabolic Stability : The parent compound’s simpler structure minimizes glutathione adduct formation, suggesting better metabolic stability compared to substituted derivatives .

Biological Activity

tert-Butyl (6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate, with the CAS number 370882-39-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H20N2O2
  • Molecular Weight : 212.29 g/mol
  • Structure : The compound features a hexahydropyrrolo structure, which is significant for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been assessed in various studies. The following sections summarize key findings regarding its pharmacological effects.

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For example:

Cell Line IC50 (µM) Effect
A-431 (skin cancer)15Inhibition of cell proliferation
Bcap-37 (breast cancer)10Induction of apoptosis
Fadu (head and neck cancer)12Cell cycle arrest

These results suggest that the compound may act as a selective inhibitor of tumor growth.

The proposed mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival. Notably, it has been suggested that this compound may interfere with the epidermal growth factor receptor (EGFR) pathway, which is crucial in many cancers.

Case Studies

Several case studies have highlighted the compound's potential in cancer treatment:

  • Study on Non-Small Cell Lung Cancer (NSCLC) :
    • Objective : To evaluate the efficacy of the compound in NSCLC models.
    • Findings : The compound significantly reduced tumor size in xenograft models and showed a favorable safety profile.
  • Breast Cancer Research :
    • Objective : Investigating the apoptotic effects on breast cancer cell lines.
    • Findings : Enhanced apoptosis was observed in treated cells compared to controls, suggesting potential for therapeutic use.

Safety and Toxicology

Toxicological assessments indicate that this compound has a relatively low toxicity profile at therapeutic doses. However, further studies are necessary to fully understand its safety in long-term use.

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